molecular formula C25H20Cl2N2O4 B295582 (4E)-4-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No. B295582
M. Wt: 483.3 g/mol
InChI Key: ZHRVLUNNTMVUPV-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is a chemical compound that belongs to the pyrazolidine-3,5-dione family. It has been found to exhibit various biological activities and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

(4E)-4-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer research and drug discovery.

Mechanism of Action

The exact mechanism of action of (4E)-4-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is not fully understood. However, it has been suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
(4E)-4-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to have a positive effect on the immune system, enhancing the body's natural defenses against disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4E)-4-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments is its potential as a novel anti-cancer agent. It has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. However, the compound has certain limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of (4E)-4-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione. One area of research could focus on improving the compound's solubility and bioavailability, in order to enhance its effectiveness as a therapeutic agent. Another area of research could explore the compound's potential as a treatment for other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, further studies could investigate the compound's mechanism of action and its interactions with other compounds, in order to better understand its potential applications in scientific research.

Synthesis Methods

The synthesis of (4E)-4-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione involves the condensation of 3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde and 1-phenylpyrazolidine-3,5-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the resulting product is purified by recrystallization.

properties

Molecular Formula

C25H20Cl2N2O4

Molecular Weight

483.3 g/mol

IUPAC Name

(4E)-4-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H20Cl2N2O4/c1-2-32-22-14-17(13-21(27)23(22)33-15-16-8-10-18(26)11-9-16)12-20-24(30)28-29(25(20)31)19-6-4-3-5-7-19/h3-14H,2,15H2,1H3,(H,28,30)/b20-12+

InChI Key

ZHRVLUNNTMVUPV-UDWIEESQSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC4=CC=C(C=C4)Cl

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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